

Solvothermal Synthesis of MIL-100(Fe) Using Ferric Nitrate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Iron(III) nitrate nonahydrate*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solvothermal synthesis of the metal-organic framework (MOF) MIL-100(Fe) using ferric nitrate nonahydrate as the iron source. MIL-100(Fe) is a highly porous material with significant potential in various biomedical applications, particularly in drug delivery, owing to its large surface area, high porosity, and biocompatibility.^{[1][2][3]}

Overview of MIL-100(Fe)

MIL-100(Fe) is composed of iron(III) octahedra interconnected by trimesic acid (benzene-1,3,5-tricarboxylic acid, H₃BTC) linkers, forming a three-dimensional porous framework.^[4] This structure features two types of mesoporous cages (approximately 25 and 29 Å in diameter) accessible through microporous windows (5–9 Å), which contribute to its exceptionally high surface area and pore volume.^[4] The presence of accessible Lewis acid sites on the iron clusters further enhances its utility in catalysis and adsorption.^{[5][6]}

Synthesis Protocols

The solvothermal synthesis of MIL-100(Fe) involves the reaction of an iron(III) salt, typically ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O), with trimesic acid in a suitable solvent under elevated temperature and pressure. Several protocols have been developed, with variations in reaction conditions influencing the final properties of the material. Below are detailed protocols for common synthesis methods.

Hydrothermal Synthesis (HF-Free)

This method avoids the use of corrosive hydrofluoric acid (HF), making it a more environmentally benign approach.[\[5\]](#)[\[7\]](#)

Experimental Protocol:

- In a typical synthesis, dissolve ferric nitrate nonahydrate (e.g., 9 mmol) and 1,3,5-benzenetricarboxylic acid (e.g., 6 mmol) in deionized water.[\[4\]](#)
- Stir the mixture at room temperature for a specified time (e.g., 1 hour) to ensure homogenization.[\[4\]](#)
- Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.[\[4\]](#)
- Heat the autoclave to a specific temperature (e.g., 160 °C) and maintain it for a set duration (e.g., 12 hours).[\[4\]](#)[\[8\]](#)
- After the reaction, allow the autoclave to cool down to room temperature.
- Collect the solid product by centrifugation or filtration.
- Wash the product sequentially with deionized water and ethanol to remove unreacted precursors and impurities. This washing step can be performed at elevated temperatures (e.g., 70 °C) for several hours.[\[6\]](#)
- Dry the final product, typically in an oven at a temperature around 80-120 °C overnight.[\[6\]](#)[\[9\]](#)

Low-Temperature Synthesis at Atmospheric Pressure

A facile method for synthesizing MIL-100(Fe) at temperatures below 100 °C and at atmospheric pressure has also been reported, offering a more energy-efficient route.[\[7\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol:

- Combine ferric nitrate nonahydrate and trimesic acid in deionized water in a flask equipped with a reflux condenser.

- Heat the mixture with agitation at a temperature below 100 °C (e.g., 95 °C) for a specified duration (e.g., 12 hours).[7]
- After cooling, collect the precipitate by filtration.
- Purify the product by washing with hot deionized water and ethanol.
- Dry the purified MIL-100(Fe) powder in an oven.

Characterization of MIL-100(Fe)

The synthesized MIL-100(Fe) should be thoroughly characterized to confirm its structure, porosity, and thermal stability. Common characterization techniques are outlined below.

Experimental Protocols for Characterization:

- Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure of the synthesized material. Data is typically collected using a diffractometer with Cu K α radiation.[11] The resulting pattern should be compared with the simulated or reported XRD pattern for MIL-100(Fe).[10]
- Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area, pore volume, and pore size distribution.[4][11] Samples should be degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours prior to analysis to remove any guest molecules from the pores.[6]
- Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the MIL-100(Fe) crystals.[10]
- Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the material. The analysis is typically performed under a nitrogen or air atmosphere, with the sample heated at a constant rate. The TGA curve for MIL-100(Fe) typically shows an initial weight loss corresponding to the removal of solvent molecules, followed by the decomposition of the framework at higher temperatures.[10][11]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the material and to confirm the coordination of the trimesic acid linker to the iron

clusters.[10]

Quantitative Data Summary

The synthesis conditions can significantly impact the properties of the resulting MIL-100(Fe). The following table summarizes typical quantitative data reported for MIL-100(Fe) synthesized using ferric nitrate.

Synthesis Method	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Particle Size	Reference(s)
Hydrothermal (HF-free)	1800 - 1917	1.00 - 1.15	~50-200 nm	[12]
Low Temperature (<100 °C)	~1804	~1.1	Not specified	[10]
Microwave-Assisted Solvothermal	Not specified	Not specified	<100 nm	[13]
Optimized Hydrothermal (No HF)	~2000	Not specified	<100 nm	[14]

Applications in Drug Delivery

The unique properties of MIL-100(Fe), including its high drug loading capacity and controlled release profile, make it an excellent candidate for drug delivery systems.[1][3] Its biocompatibility has been confirmed in both in vitro and in vivo studies.[3]

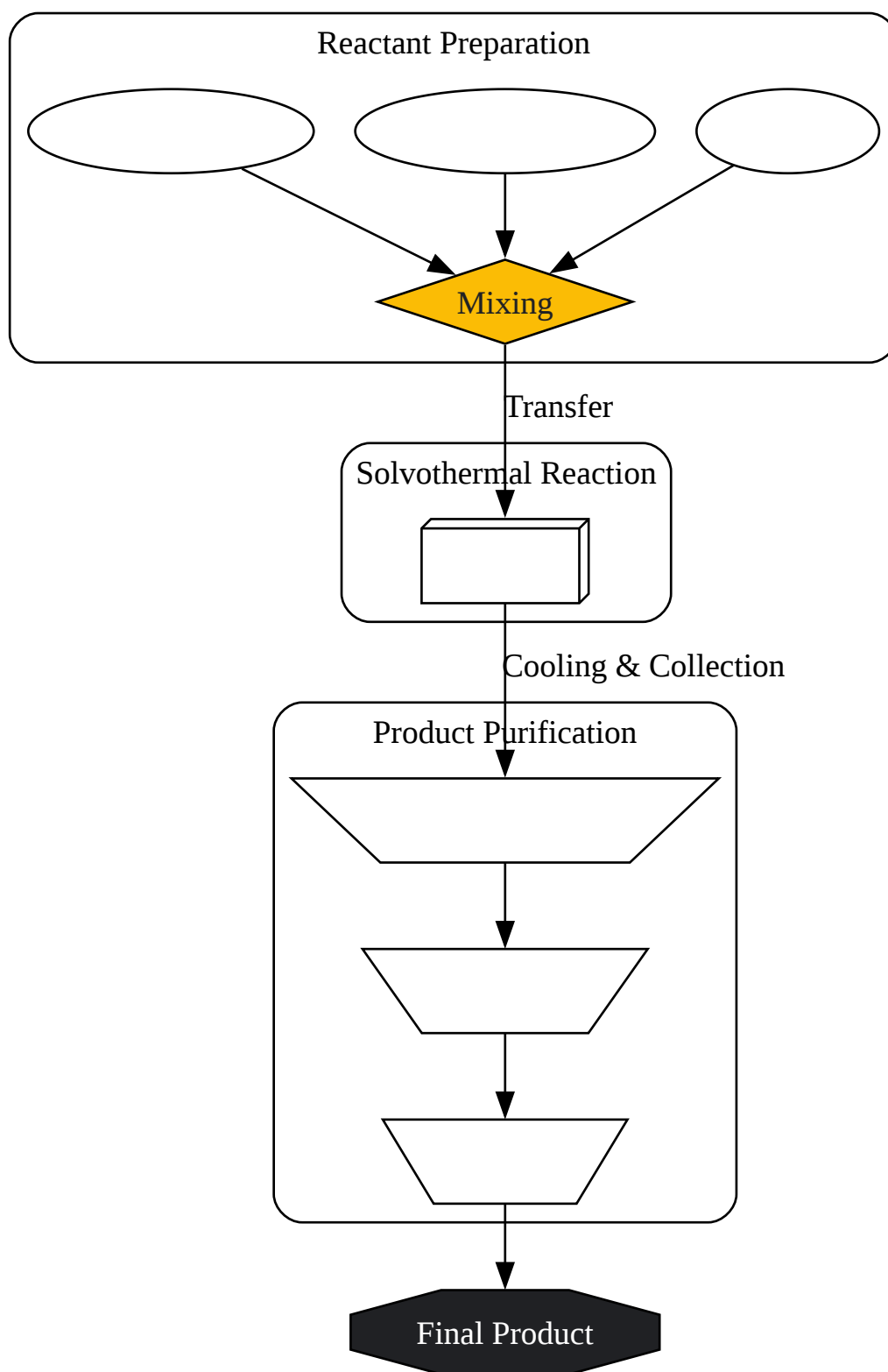
MIL-100(Fe) has been successfully used to encapsulate and deliver a variety of therapeutic agents, including:

- Antibiotics: Such as doxycycline and tetracycline, demonstrating sustained release over extended periods.[2][15]
- Anticancer Drugs: Including doxorubicin and other chemotherapeutic agents for targeted cancer therapy.[1]

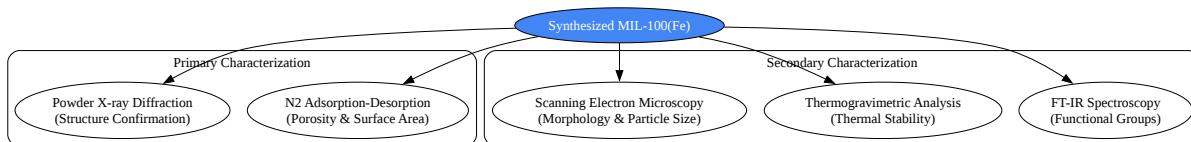
- Other Therapeutics: Such as ibuprofen and caffeine.[2]

The release of drugs from the MIL-100(Fe) framework is often triggered by the physiological environment, such as the lower pH found in tumor microenvironments, allowing for targeted drug delivery.[3]

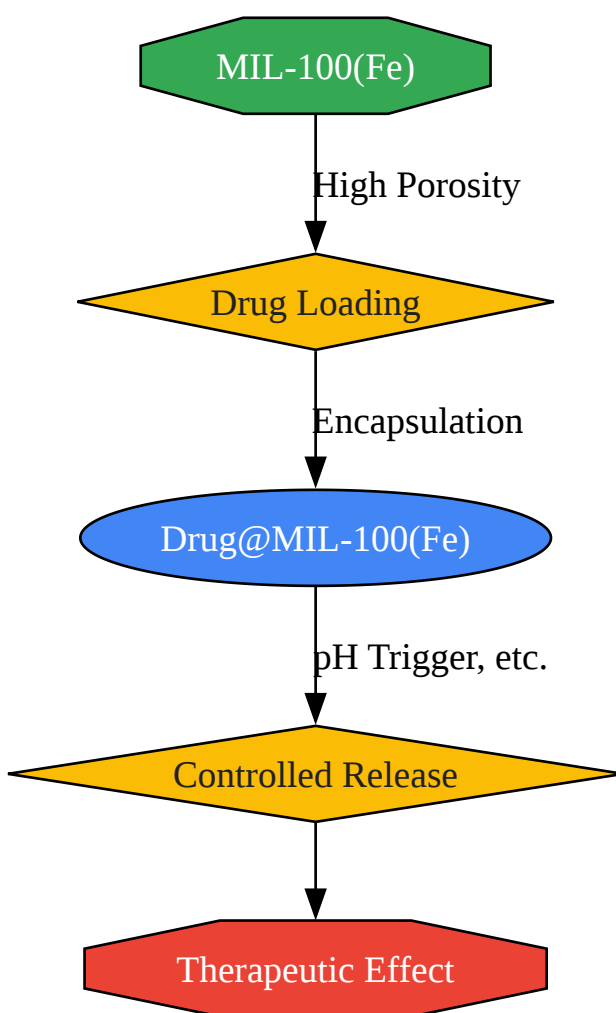
Visualized Workflows and Relationships



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